6-Ethyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
6-ETHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C13H19N3O2S. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially converting the compound into a more reduced state.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-ETHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-ETHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-6-ethyl-2-(propionylamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium: This compound shares a similar core structure but differs in the functional groups attached.
6-Ethyl-2-(propionylamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Another closely related compound with slight variations in the substituents.
Uniqueness
6-ETHYL-2-(PROPIONYLAMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H20N2O2S |
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Molecular Weight |
280.39 g/mol |
IUPAC Name |
6-ethyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2S/c1-3-8-5-6-9-10(7-8)19-14(12(9)13(15)18)16-11(17)4-2/h8H,3-7H2,1-2H3,(H2,15,18)(H,16,17) |
InChI Key |
YNBLTPLWUNFCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC |
Origin of Product |
United States |
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